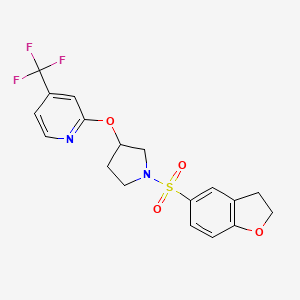
2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C18H17F3N2O4S and its molecular weight is 414.4. The purity is usually 95%.
BenchChem offers high-quality 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties of Novel Materials
Polyamides with Enhanced Properties : A study by Xiao-Ling Liu et al. (2013) focused on synthesizing novel soluble fluorinated polyamides containing pyridine and sulfone moieties, utilizing a diamine containing pyridine and trifluoromethylphenyl groups. These polyamides exhibited exceptional solubility, high glass transition temperatures, and excellent thermal stability. They were also noted for their low dielectric constants, moisture absorption, and transparency, making them suitable for applications in high-performance materials (Xiao-Ling Liu et al., 2013).
Catalysis and Synthesis of Heterocycles : The work by A. R. Moosavi‐Zare et al. (2013) introduced an ionic liquid, namely sulfonic acid functionalized pyridinium chloride, as an efficient catalyst for the solvent-free synthesis of xanthenes. This highlights the role of pyridine derivatives in facilitating eco-friendly synthetic pathways (A. R. Moosavi‐Zare et al., 2013).
Anticancer Applications
Anticancer Agents : Another significant area of application is in the development of anticancer agents. K. Redda and Madhavi Gangapuram (2007) reported on the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation as anticancer agents. Their study demonstrated the potential of these compounds in cancer treatment, marking a critical step towards novel therapeutic options (K. Redda & Madhavi Gangapuram, 2007).
Enhanced Molecular Design
Sulfonyl Fluorides in Medicinal Chemistry : The creation of sulfonamides and sulfonyl fluorides as terminators in cationic cyclizations was explored by Charlotte M. Haskins and D. Knight (2002). Their research underscores the versatility of sulfonamide groups in the synthesis of complex molecular structures, potentially useful in drug design and synthesis (Charlotte M. Haskins & D. Knight, 2002).
Graphene Oxide Catalysis : An innovative approach by Mo Zhang et al. (2016) involved using magnetically separable graphene oxide anchored with sulfonic acid as a catalyst for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This method exemplifies the integration of nanomaterials with organic synthesis for more efficient and environmentally friendly chemical processes (Mo Zhang et al., 2016).
properties
IUPAC Name |
2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O4S/c19-18(20,21)13-3-6-22-17(10-13)27-14-4-7-23(11-14)28(24,25)15-1-2-16-12(9-15)5-8-26-16/h1-3,6,9-10,14H,4-5,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOPRVOGTXIXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

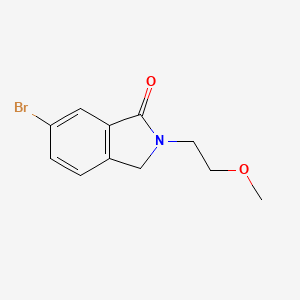
![Ethyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2922762.png)


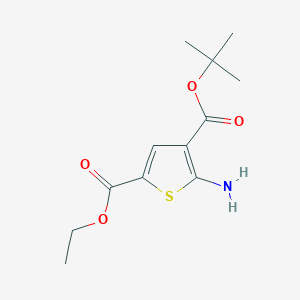

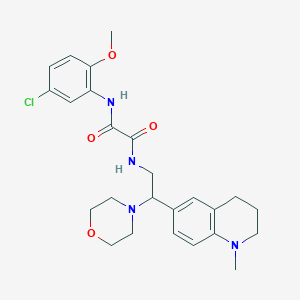
![N~6~-(4-fluorobenzyl)-N~6~-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2922774.png)
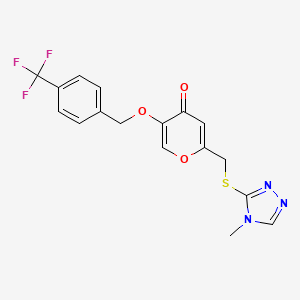



![5-(3,4-dimethoxyphenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2922780.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2922781.png)